

Introduction: The Imperative of Unambiguous Structure Verification

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Compound of Interest

Compound Name: (3-morpholinopropyl)acrylamide

Cat. No.: B1600847

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In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. N-(3-morpholin-4-ylpropyl)prop-2-enamide, a molecule featuring a reactive acrylamide warhead and a solubilizing morpholine group, represents a class of compounds with significant interest in medicinal chemistry, particularly as covalent modifiers or versatile synthetic intermediates.[1] Its molecular formula is C₁₀H₁₈N₂O₂, with a monoisotopic mass of 198.1368 Daltons.[2]

The absolute confirmation of its structure is not a mere academic exercise; it is a critical prerequisite for intellectual property protection, regulatory submission (e.g., to the FDA or EMA), and the rational interpretation of pharmacological and toxicological data. Any ambiguity in the structure can lead to erroneous conclusions about its mechanism of action, safety profile, and ultimately, its therapeutic potential.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide. It moves beyond a simple listing of techniques, focusing instead on an integrated, self-validating workflow that combines mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments. We will explore the causality behind each experimental choice, ensuring a robust and irrefutable structural assignment.

Part 1: Foundational Analysis via Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

The initial phase of elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This dual approach quickly narrows the field of possible structures and provides the foundational data upon which the detailed NMR analysis will be built.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Formula

Expertise & Rationale: The first question in any structure elucidation is "What is the molecular formula?". HRMS provides an answer with exceptional confidence. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobars), making it an indispensable tool for determining the correct molecular formula.^[3] For a molecule like N-(3-morpholin-4-ylpropyl)prop-2-enamide, which contains multiple nitrogen and oxygen atoms, this accuracy is paramount.

Experimental Protocol: ESI-TOF HRMS

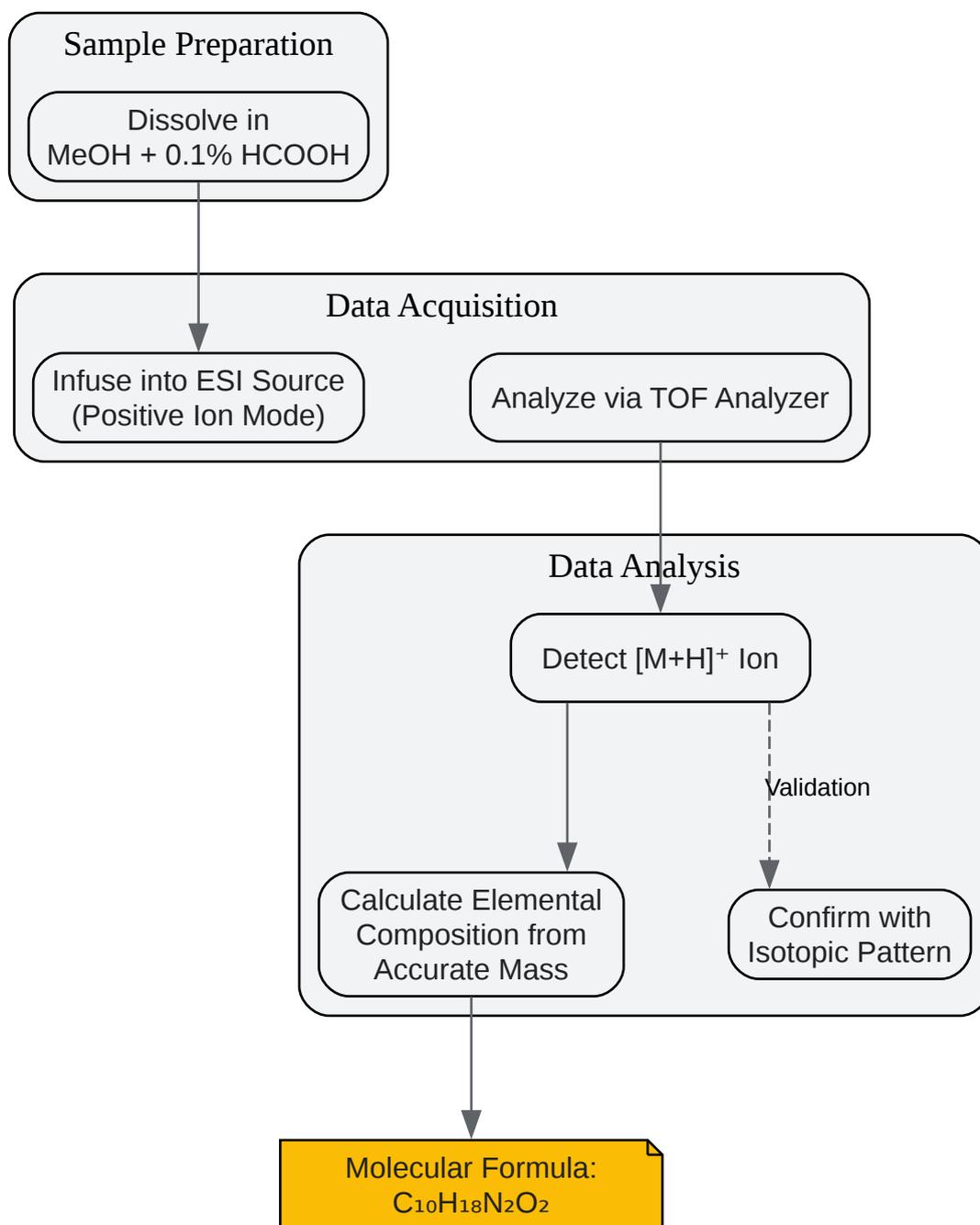
- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of high-purity methanol or acetonitrile containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.
- **Instrumentation:** Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Ionization Mode:** Positive ion mode is selected due to the presence of two basic nitrogen atoms (the morpholine and the amide), which are readily protonated.
- **Data Acquisition:** Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy (<5 ppm).
- **Analysis:** Identify the peak corresponding to the protonated molecule, $[M+H]^+$. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Data

Parameter	Theoretical Value	Observed Value	Mass Error (ppm)
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₂	-	-
Exact Mass [M]	198.136828	-	-
Protonated Ion [M+H] ⁺	199.144103	e.g., 199.1439	< 5 ppm

Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation and observing characteristic daughter ions. Key expected fragments include the morpholinium ion (m/z 86) and the methylene-morpholine cation (m/z 100), providing strong evidence for this substructure.[\[4\]](#)

Workflow Visualization: HRMS Elucidation Pathway



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Caption: HRMS workflow for molecular formula determination.

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present.[5] The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. For N-(3-morpholin-4-ylpropyl)prop-2-enamide, we expect to see characteristic absorptions for the secondary amide, the alkene, and the ether linkage within the morpholine ring. The presence or absence of these key bands provides immediate structural confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

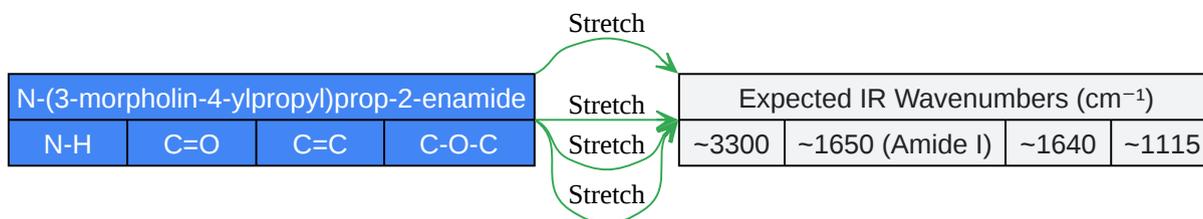
- **Sample Preparation:** Place one drop of the neat liquid sample directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Secondary Amide	N-H Stretch	~3300	Medium, Broad
Alkene	=C-H Stretch	~3080	Medium
Alkane	-C-H Stretch	2850-2960	Strong
Amide I	C=O Stretch	~1650	Strong, Sharp
Alkene	C=C Stretch	~1640	Medium
Amide II	N-H Bend	~1550	Strong
Morpholine Ether	C-O-C Stretch	~1115	Strong

The Amide I and Amide II bands are highly characteristic and are cornerstone identifiers for secondary amides.[6] The C=O stretch is found at a lower frequency than in ketones due to resonance with the nitrogen lone pair.[7][8]

Workflow Visualization: Key Functional Groups by IR



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Caption: Correlation of functional groups to IR frequencies.

Part 2: High-Fidelity Structure Assembly with NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive assembly of the molecular skeleton. NMR is the most powerful technique for structure elucidation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[9]

Experimental Protocol: A Multi-dimensional NMR Approach

- Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- 1D NMR Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations (proton count), and coupling patterns (multiplicity).

- $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
- DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds (e.g., H-C-H, H-C-C-H). It is essential for tracing out the propyl and vinyl spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, mapping out all C-H bonds.
 - HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to connecting the isolated fragments (morpholine, propyl chain, acrylamide) into the final molecule.[\[10\]](#)

Data Interpretation and Predicted Spectral Data

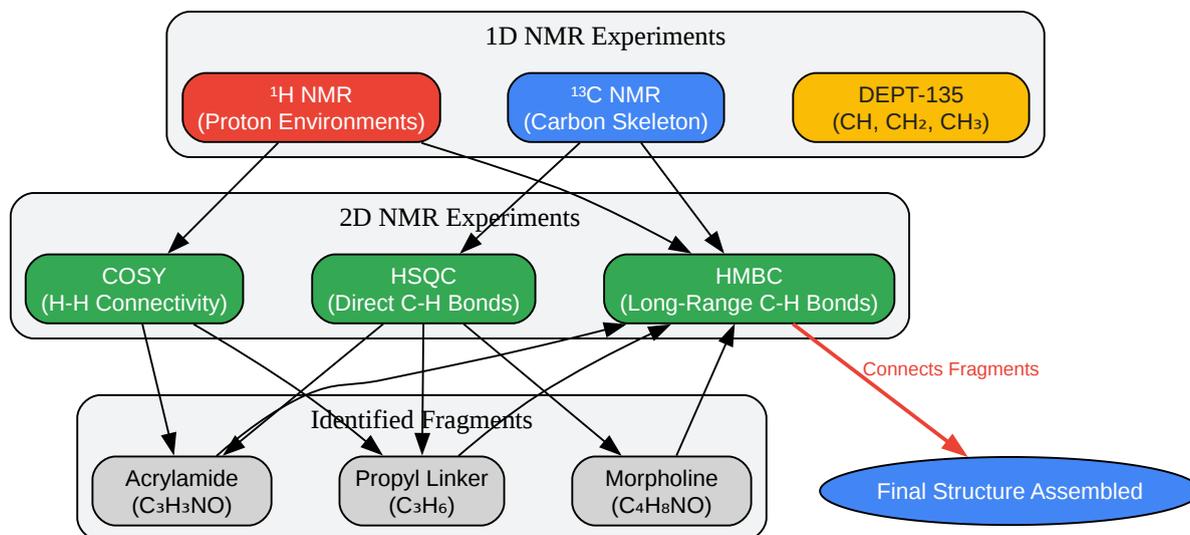
The following table summarizes the predicted ^1H and ^{13}C NMR data, which serves as a hypothesis to be confirmed by experimental results.

Position	Structure Fragment	Predicted ^{13}C Shift (ppm)	Predicted ^1H Shift (ppm)	Multiplicity	Integration	COSY Correlations	HMBC Correlations
1	CH ₂ =CH-	~126.0	~5.6	dd	1H	H2	C3
2	CH ₂ =CH-	~131.0	~6.2	dd	1H	H1, H1'	C1, C3
3	-C(O)-NH-	~165.5	-	-	-	-	-
4	-NH-CH ₂ -	~39.0	~3.4	q	2H	H5, NH	C3, C5, C6
5	-CH ₂ -CH ₂ -	~26.0	~1.8	p	2H	H4, H6	C4, C6
6	-CH ₂ -N<	~57.0	~2.5	t	2H	H5	C4, C5, C7
7, 7'	>N-(CH ₂) ₂ -	~53.5	~2.45	t	4H	H8	C6, C8
8, 8'	-O-(CH ₂) ₂ -	~67.0	~3.7	t	4H	H7	C7
-	-NH-	-	~6.5	br t	1H	H4	C3, C4

(dd=doublet of doublets, t=triplet, q=quartet, p=pentet, br=broad)

Authoritative Grounding: The HMBC experiment is the linchpin of this analysis. The expected correlation from the H4 protons (on the propyl chain) to the C3 carbonyl carbon unambiguously links the propyl and acrylamide moieties. Similarly, the correlation from the H6 protons to the C7 morpholine carbons confirms the final connection, completing the structural puzzle.

Workflow Visualization: Integrated NMR Strategy



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Caption: An integrated NMR workflow for assembling molecular fragments.

Part 3: The Self-Validating System: Synthesis and Final Confirmation

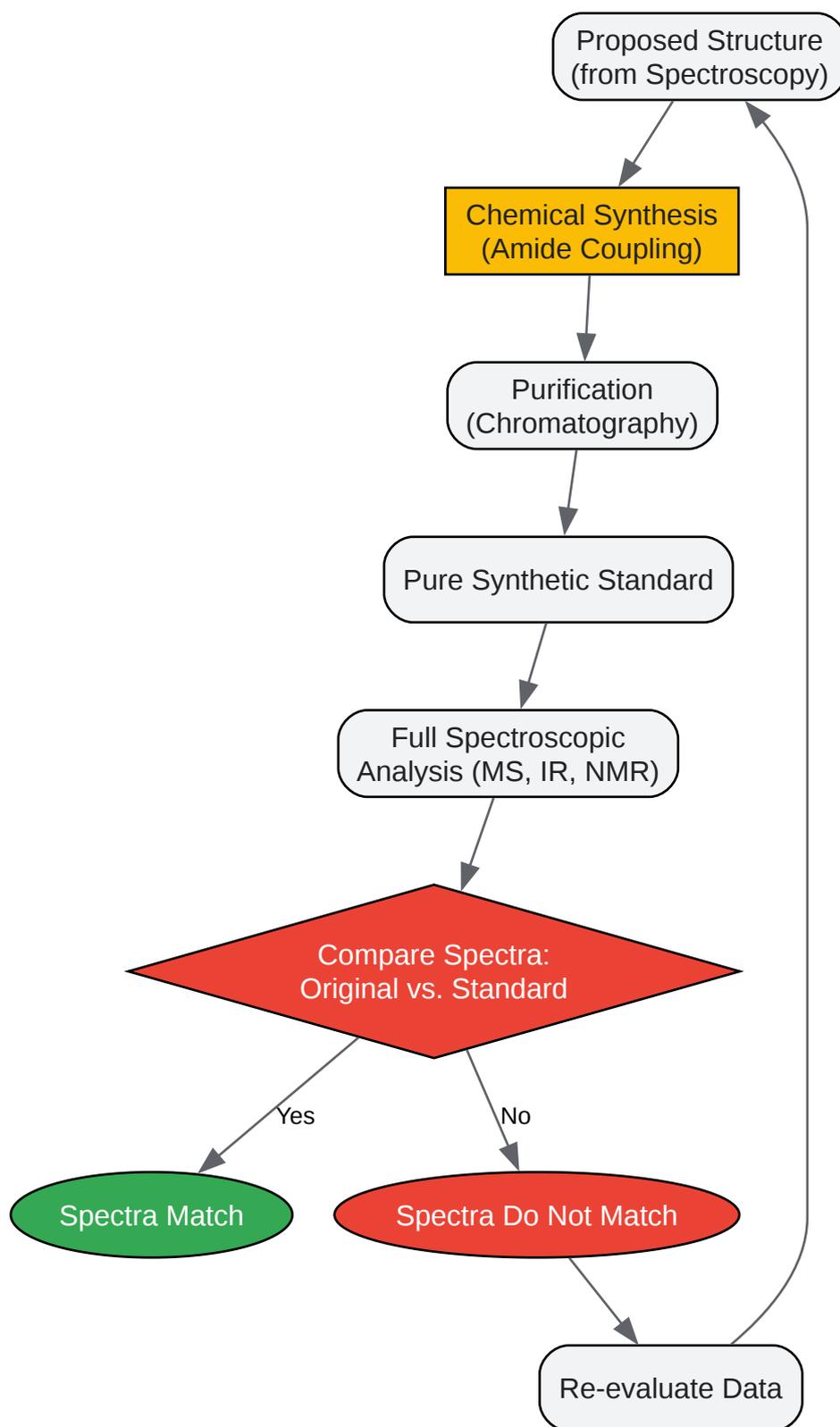
Trustworthiness: The most rigorous proof of structure is to perform an independent chemical synthesis of the proposed molecule and demonstrate that the synthetic material is identical to the original sample in every measurable way. This creates a closed-loop, self-validating system that leaves no room for doubt.

Synthetic Strategy: A robust and high-yielding synthesis involves the nucleophilic acyl substitution of 3-morpholinopropan-1-amine with acryloyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Confirmatory Synthesis

- **Reaction Setup:** Dissolve 3-morpholinopropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask cooled in an ice bath (0 °C).
- **Acylation:** Add acryloyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
- **Workup:** After the reaction is complete (monitored by TLC or LC-MS), wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography on silica gel to yield the pure N-(3-morpholin-4-ylpropyl)prop-2-enamide.
- **Comparative Analysis:** Acquire a full set of spectroscopic data (HRMS, IR, ¹H NMR, ¹³C NMR) for the newly synthesized material.
- **Confirmation:** Overlay the spectra from the synthetic standard with those from the original sample. An exact match confirms the structure unequivocally.

Workflow Visualization: Synthesis and Confirmation Loop



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Caption: The self-validating loop of synthesis and spectral comparison.

Conclusion

The structure elucidation of N-(3-morpholin-4-ylpropyl)prop-2-enamide is a systematic process that relies on the synergistic application of modern analytical techniques. By starting with HRMS to define the elemental composition and IR spectroscopy to identify key functional groups, we establish a solid foundation. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which piece together the molecular skeleton with atomic precision. Finally, the structure is irrefutably confirmed through independent chemical synthesis, creating a self-validating workflow that embodies the principles of scientific integrity. This rigorous, multi-faceted approach is the gold standard in the pharmaceutical sciences, ensuring that all subsequent biological and clinical investigations are based on a molecule of known and unambiguous identity.

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